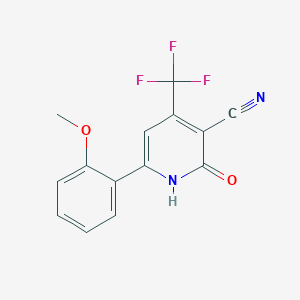

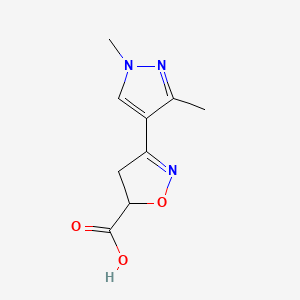

3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Eco-benign Synthesis

A study highlights an eco-friendly approach to synthesizing isoindolinone derivatives, including those similar to 3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone. This process involves a three-component reaction that is highly efficient and environmentally benign, producing isoindolinone derivatives in good to excellent yields (Shen, Sun, & Lin, 2013).

Novel Synthetic Routes

Another study presented a cobalt-catalyzed method for the synthesis of 3-hydroxymethyl isoindolinones, showcasing a broad substrate scope, excellent regioselectivity, and preservation of stereochemistry. This method provides a pathway for accessing enantiopure 3-substituted isoindolinone derivatives, demonstrating the compound's versatility in chemical synthesis (Lukasevics, Cizikovs, & Grigorjeva, 2020).

Diastereoselective and Stereoselective Preparations

Research has also explored the diastereoselective addition of metalated isoindolinones to aldehydes, leading to the stereoselective preparation of (E)-3-arylideneisoindolinones. This process demonstrates the compound's utility in creating structures with high diastereoselectivity, useful in various chemical synthesis applications (Couture, Deniau, Grandclaudon, Hoarau, & Rys, 2002).

Tandem Reactions for Functionalization

Isoindolinones have been functionalized using a tandem C(sp3)-H arylation/oxidation process. This technique allows for the straightforward addition of aryl groups to the isoindolinone framework, subsequently enabling in situ oxidation to install a 3-hydroxyl group. Such methods open avenues for creating isoindolinone derivatives with potential anti-tumor activity (Jiménez, Kim, & Walsh, 2016).

Cascade Reactions and Efficient Syntheses

Another approach to synthesizing isoindolinone derivatives involves a cascade reaction mediated by Lewis acids, showcasing an efficient and mild synthesis method. This process highlights the compound's adaptability in synthesizing various isoindolinone derivatives under environmentally friendly conditions (Li, Li, Wang, Bian, Bai, Liu, & Sun, 2018).

Zukünftige Richtungen

While specific future directions for 3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone are not mentioned in the search results, there is a general interest in the development of new synthetic strategies and designing of new derivatives based on the most recent knowledge emerging from the latest research . This could potentially lead to the discovery of new compounds with promising biological activities.

Eigenschaften

IUPAC Name |

3-hydroxy-2-(thiophen-2-ylmethyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7,12,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDOXTSQSIHFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

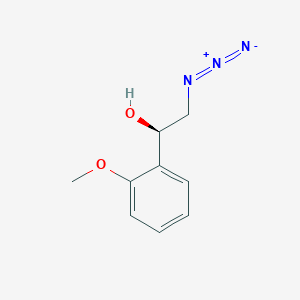

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2992280.png)

![N-[(1-Benzyltriazol-4-yl)methyl]butanamide](/img/structure/B2992286.png)

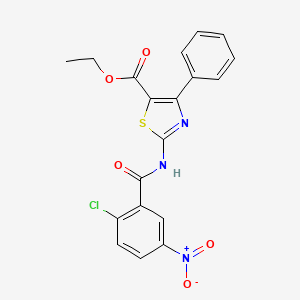

![5-[(mesitylsulfonyl)amino]-2-piperazin-1-yl-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2992290.png)

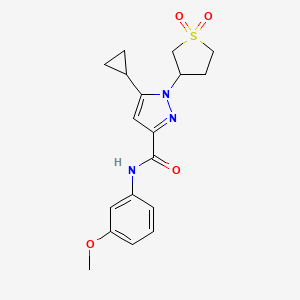

![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)

![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)

![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)